![molecular formula C17H17N3O5S B2543676 N-(4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 313528-69-7](/img/structure/B2543676.png)
N-(4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-(4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as NPSB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
- N-(4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit tumor growth by interfering with specific cellular pathways. Further studies are needed to explore its efficacy against different cancer types and potential mechanisms of action .
- The compound exhibits anti-inflammatory effects, making it relevant for conditions such as arthritis, inflammatory bowel disease, and other immune-related disorders. Researchers are exploring its impact on cytokine production, immune cell activation, and tissue inflammation .
- Studies suggest that N-(4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may have neuroprotective properties. It could potentially mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Investigations into its role in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative conditions are ongoing .
- Researchers have explored the vasodilatory effects of this compound. It may impact blood vessel function and blood pressure regulation. Investigations into its potential use in managing hypertension and improving cardiovascular health continue .
- N-(4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide serves as a valuable tool in chemical biology. It acts as an inhibitor for specific enzymes, aiding in the study of enzyme-substrate interactions and cellular processes. Its selectivity and potency make it useful for drug discovery and target validation .
- PDT is a cancer treatment that involves light activation of photosensitizers. Researchers have investigated the photodynamic properties of this compound, exploring its potential as a photosensitizer in PDT. Its absorption properties and ability to generate reactive oxygen species upon light exposure are of interest .
Anticancer Research
Anti-inflammatory Properties
Neuroprotection and Neurodegenerative Diseases
Cardiovascular Applications
Chemical Biology and Enzyme Inhibition
Photodynamic Therapy (PDT)
CTDbase: N-(4-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
properties
IUPAC Name |
N-(4-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17(18-14-5-7-15(8-6-14)20(22)23)13-3-9-16(10-4-13)26(24,25)19-11-1-2-12-19/h3-10H,1-2,11-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJOUZRBQLGRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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